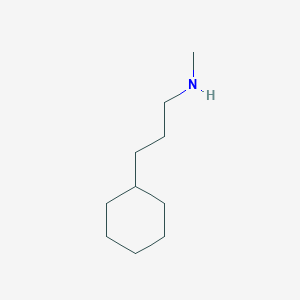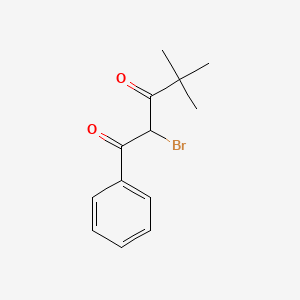
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is a complex organic compound with a unique structure that includes a pyran ring substituted with benzoyloxy groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate typically involves multicomponent reactions. One common method is the Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by light-absorbing semiconductors or noble-metal-free nanomaterials.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Photochemical oxidation using light-absorbing semiconductors.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, particularly in inducing ferroptosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate exerts its effects involves several molecular targets and pathways. For instance, in cancer research, it has been shown to induce ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides . This process is typically catalyzed by iron and involves the generation of reactive oxygen species that attack polyunsaturated fatty acids.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share a similar pyran ring structure and are used in the synthesis of new 4-pyrone derivatives.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another compound with a pyran ring, used in various synthetic applications.
Uniqueness
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
| 52080-38-3 | |
Molecular Formula |
C27H20O8 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2 |
InChI Key |
NOKKFSNWQIZOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
